(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
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Description
The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a pyrimidine ring, a piperidine ring, an isoxazole ring, and a furan ring . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
Antiprotozoal and Antimicrobial Activities
The compound has shown promising applications in antiprotozoal and antimicrobial activities. A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including similar structural moieties, demonstrated strong DNA affinities and significant in vitro IC(50) values against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potent antiprotozoal properties. The compounds also exhibited excellent in vivo activity in the trypanosomal STIB900 mouse model, suggesting potential as antiprotozoal agents (Ismail et al., 2004).
Anticancer Potential
Compounds with a structure incorporating a pyrimidine moiety, akin to the queried compound, have been synthesized and evaluated for their anticancer activity. Among these, novel pyrazole derivatives demonstrated higher anticancer activity than the reference drug doxorubicin, highlighting the potential of such structures in developing new anticancer agents (Hafez et al., 2016).
Anti-Inflammatory and Analgesic Effects
Novel heterocyclic compounds derived from visnagenone and khellinone, featuring structural elements related to the compound of interest, have been synthesized and found to exhibit significant anti-inflammatory and analgesic activities. These compounds inhibited COX-2 selectively and demonstrated considerable analgesic and anti-inflammatory effects, comparable to standard drugs, suggesting their utility in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral Properties
Benzofuran-transition metal complexes, containing structural features similar to the queried compound, have been synthesized and tested for their antiviral activity against HIV and HCV. These complexes showed potent inhibitory activity, with certain complexes exhibiting higher therapeutic indices than standard drugs, indicating their potential as effective antiviral agents (Galal et al., 2010).
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12-10-18(21-13(2)20-12)26-14-5-7-23(8-6-14)19(24)15-11-17(27-22-15)16-4-3-9-25-16/h3-4,9-11,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITOCEPBZQLXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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